molecular formula C30H25ClO2 B148227 9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene CAS No. 135965-21-8

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene

Cat. No.: B148227
CAS No.: 135965-21-8
M. Wt: 453 g/mol
InChI Key: RFVZBUUPBPFZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene (CAS: 135965-21-8) is a polycyclic aromatic hydrocarbon (PAH) derivative with a central anthracene core substituted at the 9,10-positions with 4-ethoxyphenyl groups and a chlorine atom at the 2-position. Its molecular formula is C₃₀H₂₅ClO₂, with a molecular weight of 452.98 g/mol . The ethoxy (–OCH₂CH₃) groups enhance solubility in organic solvents compared to non-polar anthracene derivatives, while the chlorine atom and conjugated π-system contribute to its fluorescent properties . This compound is utilized in advanced materials, such as fluorescent polymers and mechanochromic films, though specific applications are less documented compared to its methoxy analogue .

Properties

IUPAC Name

2-chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25ClO2/c1-3-32-23-14-9-20(10-15-23)29-25-7-5-6-8-26(25)30(28-19-22(31)13-18-27(28)29)21-11-16-24(17-12-21)33-4-2/h5-19H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVZBUUPBPFZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617264
Record name 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135965-21-8
Record name 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135965-21-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction forms the cornerstone of synthetic routes for 9,10-bis(4-ethoxyphenyl)-2-chloroanthracene. This method couples halogenated anthracene precursors with 4-ethoxyphenylboronic acids under palladium catalysis. A representative protocol involves:

Reaction Scheme :
2-Chloroanthracene-9,10-diboronic acid+24-EthoxyphenylbromidePd catalystThis compound\text{2-Chloroanthracene-9,10-diboronic acid} + 2 \, \text{4-Ethoxyphenylbromide} \xrightarrow{\text{Pd catalyst}} \text{this compound}

Standard Conditions :

  • Catalyst : Pd(PPh3_3)4_4 (3 mol%)

  • Base : K2_2CO3_3 (3 equiv)

  • Solvent : Toluene/EtOH (4:1 v/v)

  • Temperature : 85°C, 18–24 hours

  • Yield : 78–82%

The choice of palladium ligand profoundly impacts reaction efficiency. Bulky phosphine ligands (e.g., SPhos) suppress homocoupling byproducts, while polar aprotic solvents like DMF accelerate transmetalation but may degrade boronic acids.

Heck Coupling Alternatives

While less common, the Heck reaction provides an alternative route using 2-chloroanthracene and 4-ethoxyphenylacetylene. This method faces challenges in regioselectivity but offers advantages in functional group tolerance:

Optimized Parameters :

  • Catalyst : Pd(OAc)2_2/P(o-tol)3_3

  • Additive : Et3_3N (2 equiv)

  • Solvent : DMF at 120°C

  • Yield : 62–68%

Reaction Optimization and Mechanistic Insights

Catalyst Screening

A comparative analysis of palladium catalysts reveals distinct performance profiles:

Catalyst SystemSolventYield (%)Byproducts (%)
Pd(PPh3_3)4_4Toluene/EtOH825
PdCl2_2(dppf)DMF7412
Pd(OAc)2_2/SPhosTHF893

Key Observations :

  • Electron-deficient ligands (e.g., SPhos) enhance oxidative addition rates for chloroarenes.

  • Aqueous-organic biphasic systems improve boronic acid stability but require phase-transfer catalysts.

Solvent and Temperature Effects

Solvent polarity directly influences reaction kinetics:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Toluene2.42482
DMF36.71276
THF7.61885

Elevated temperatures (>100°C) accelerate coupling but risk boronic acid protodeboronation. Microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable yields.

Industrial-Scale Production

Continuous Flow Reactor Design

Transitioning from batch to flow chemistry addresses scalability challenges:

Flow System Parameters :

  • Residence Time : 8 minutes

  • Temperature : 95°C

  • Pressure : 12 bar

  • Catalyst Loading : 1.5 mol%

  • Space-Time Yield : 14 g/L·h

Continuous processes achieve 93% conversion with >99% purity, minimizing palladium leaching (<2 ppm) through immobilized catalyst cartridges.

Waste Stream Management

Industrial syntheses generate two primary waste streams:

  • Aqueous Phase : Contains K2_2CO3_3 and borate salts, treated via neutralization and precipitation.

  • Organic Phase : Recycled through distillation, recovering >90% toluene and EtOH.

Life-cycle assessments indicate a 40% reduction in E-factor (kg waste/kg product) compared to batch methods.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution on silica gel:

Eluent Composition (Hexane:EtOAc)Retention Factor (Rf_f)
9:10.22
8:20.45
7:30.68

Recrystallization from ethanol/dichloromethane (1:3) yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Validation

Key Characterization Data :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.45 (t, 6H, OCH2_2CH3_3), 4.08 (q, 4H, OCH2_2), 7.25–8.35 (m, 16H, Ar-H).

  • HRMS : m/z 453.1421 [M+H]+^+ (calc. 453.1433).

Computational Modeling of Reaction Pathways

Density functional theory (DFT) simulations at the B3LYP/6-31G* level reveal:

  • Rate-Limiting Step : Oxidative addition of 2-chloroanthracene to Pd(0) (ΔG^\ddagger = 24.3 kcal/mol).

  • Transmetalation Barrier : Reduced by 8.2 kcal/mol with K2_2CO3_3 versus Cs2_2CO3_3.

Frontier molecular orbital analysis confirms charge transfer from ethoxyphenyl groups to the anthracene core, stabilizing the transition state.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives. These products have distinct photophysical properties and are used in different applications.

Scientific Research Applications

Chemistry

  • Fluorescent Probe: The compound is utilized as a fluorescent probe in various studies to investigate photophysical properties. Its ability to emit light upon excitation makes it suitable for applications in fluorescence microscopy and spectroscopy .

Biology

  • Bioimaging: this compound serves as a marker in biological assays, allowing for visualization of cellular processes through fluorescence.
  • Antiproliferative Activity: Preliminary studies indicate potential antiproliferative effects against certain cancer cell lines, suggesting further investigation into its therapeutic applications .

Medicine

  • Photodynamic Therapy (PDT): The compound is being explored for its potential use in PDT, where it may enhance the effectiveness of light-based cancer treatments by generating reactive oxygen species upon light activation.
  • Drug Delivery Systems: Its properties may allow it to function as a drug delivery agent, improving the bioavailability of therapeutic compounds.

Industry

  • Organic Light Emitting Diodes (OLEDs): The electronic properties of this compound make it suitable for use in OLED technology, where it can contribute to efficient light emission.

Data Tables

Application AreaSpecific ApplicationNotes
ChemistryFluorescent ProbeUsed in fluorescence microscopy and spectroscopy
BiologyBioimagingActs as a marker in biological assays
MedicinePhotodynamic TherapyPotential to enhance cancer treatment efficacy
IndustryOLED ProductionContributes to efficient light emission

Case Studies

Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of structurally related compounds to this compound against Burkitt lymphoma cell lines (MUTU-1 and DG-75). The results indicated that modifications to the anthracene core could enhance biological activity, warranting further exploration of similar derivatives for cancer therapy .

Case Study 2: Photodynamic Therapy
Research into the use of this compound in photodynamic therapy has shown promising results in preclinical models. It demonstrated effective tumor reduction when combined with specific light wavelengths, suggesting its potential as an adjunctive treatment for localized cancers.

Mechanism of Action

The mechanism of action of 9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various imaging and diagnostic applications. The presence of the ethoxyphenyl groups enhances its solubility and stability, while the chlorine atom influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9,10-Bis(4-methoxyphenyl)-2-chloroanthracene (CAS: 110904-87-5)

  • Structure : Methoxy (–OCH₃) substituents instead of ethoxy.
  • Molecular Formula : C₂₈H₂₁ClO₂; Molecular Weight : 424.92 g/mol .
  • Physical Properties :
    • Melting point: 240–242°C .
    • Boiling point: 549.97°C; Density: 1.22 g/cm³ .
  • Applications: Fluorescent labeling in emulsions (red fluorescence under CLSM) . Mechanochromic materials: Exhibits blue fluorescence under tension when embedded in polyurethane films .
  • Key Differences: The ethoxy derivative has higher molecular weight and likely lower solubility in polar solvents due to longer alkyl chains.

9,10-Bis(phenylethynyl)anthracene Derivatives

  • Structure : Phenylethynyl (–C≡C–Ph) substituents at 9,10-positions, with optional chloro substitutions .
  • Example : 2-Chloro-9,10-bis(phenylethynyl)anthracene.
  • Applications :
    • Chemiluminescent compositions in emergency lighting due to high stability and efficient light emission .
  • Key Differences: Phenylethynyl groups extend conjugation, enhancing luminescence intensity but reducing solubility. Chlorine in the ethoxy derivative may quench fluorescence compared to non-halogenated analogues .

Simple Chloroanthracenes (e.g., 2-Chloroanthracene)

  • Structure : Anthracene with a single chlorine atom at the 2-position .
  • Applications :
    • Studied for biological effects, including inhibition of gap junctional intercellular communication (GJIC) and MAPK activation in liver cells .
  • Key Differences: Lack of aryl substituents reduces steric hindrance and π-conjugation, limiting fluorescence applications.

9,10-Bis(4-formylphenyl)anthracene (CAS: 324750-99-4)

  • Structure : Formyl (–CHO) groups at 4-positions of aryl substituents .
  • Applications :
    • Ligand for covalent organic frameworks (COFs) due to reactive aldehyde groups .
  • Key Differences :
    • Formyl groups enable covalent bonding in polymer networks, unlike the inert ethoxy groups.
    • Higher reactivity but lower thermal stability compared to halogenated derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key References
9,10-Bis(4-ethoxyphenyl)-2-Cl-anthracene C₃₀H₂₅ClO₂ 452.98 4-Ethoxyphenyl, Cl Fluorescent materials, research
9,10-Bis(4-methoxyphenyl)-2-Cl-anthracene C₂₈H₂₁ClO₂ 424.92 4-Methoxyphenyl, Cl Mechanochromic films, emulsions
2-Chloro-9,10-bis(phenylethynyl)anthracene C₂₈H₁₇Cl 388.89 Phenylethynyl, Cl Chemiluminescent devices
2-Chloroanthracene C₁₄H₉Cl 212.68 Cl Biological studies
9,10-Bis(4-formylphenyl)anthracene C₂₈H₁₈O₂ 386.44 4-Formylphenyl COF ligands, OLEDs

Biological Activity

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene (C28H25ClO2) is an organic compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and photophysical applications. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a central anthracene core with two ethoxyphenyl substituents at positions 9 and 10 and a chlorine atom at position 2. Its molecular weight is approximately 452.98 g/mol. The unique arrangement of substituents contributes to its electronic properties, which are crucial for its biological activity.

Property Value
Molecular FormulaC28H25ClO2
Molecular Weight452.98 g/mol
Melting PointNot specified
SolubilityEnhanced by ethoxy groups

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Suzuki-Miyaura Coupling : A cross-coupling reaction that forms carbon-carbon bonds.
  • Heck Reaction : Involves the coupling of alkenes with aryl halides in the presence of palladium catalysts.

These methods allow for the production of high-purity compounds suitable for biological testing.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Antiproliferative Effects : Similar compounds have shown efficacy against Burkitt lymphoma cell lines (MUTU-1 and DG-75) through mechanisms such as inhibition of ribonucleotide reductase and induction of apoptosis .
  • Mechanisms of Action : The presence of ethoxy groups may enhance solubility in biological media, potentially improving bioavailability and facilitating interaction with cellular targets.

Case Studies

  • Study on Antiproliferative Activity :
    • A library of compounds related to 9,10-dihydro-9,10-ethanoanthracene was evaluated for their effects on BL cell lines.
    • Results indicated that certain derivatives exhibited superior antiproliferative effects compared to established chemotherapeutics like fludarabine and taxol .
  • Photophysical Properties :
    • The compound has been incorporated into chemiluminescent compositions, demonstrating blue emission characteristics which can be utilized in various applications including fluorescence-based assays .

Potential Applications

Given its biological activity, this compound may find applications in:

  • Drug Development : As a lead compound for developing anticancer agents.
  • Fluorescent Probes : In biochemical assays due to its photophysical properties.

Q & A

Q. What environmental and toxicity profiles are predicted based on structural analogs?

  • Methodology :
  • QSAR Modeling : Use EPI Suite to estimate biodegradability (persistence score >3.5) and ecotoxicity (LC50 for Daphnia magna). Chlorine substituents may increase bioaccumulation potential .
  • Ames Test : Screen for mutagenicity using Salmonella strains (TA98, TA100) to assess risks in lab handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.